N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by methoxy-substituted aryl groups at the 1- and N-positions of the dihydropyridazine core. The methoxy groups on the phenyl rings likely influence electronic properties and binding interactions, such as hydrogen bonding or hydrophobic interactions, which are critical for pharmacological activity .
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O5/c1-26-14-6-4-13(5-7-14)23-11-10-17(24)19(22-23)20(25)21-16-9-8-15(27-2)12-18(16)28-3/h4-12H,1-3H3,(H,21,25) |
InChI Key |
AGLLEWXTQGXDIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Intermediate A
Intermediate A is synthesized through a cyclocondensation reaction. A representative protocol involves:
-
Reacting 4-methoxyphenylhydrazine with ethyl 3-oxo-3-(pyridazin-4-yl)propanoate in acetic acid under reflux (110°C, 12 hours).
-
Hydrolysis of the ester group using 6M HCl to yield the carboxylic acid.
Key Reaction Parameters :
Carboxylic Acid Activation
Intermediate A is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride) in dichloromethane (DCM) at 0–5°C. Activation efficiency correlates with the leaving group’s stability:
Amide Coupling with 2,4-Dimethoxyaniline
The activated acid reacts with 2,4-dimethoxyaniline in DCM at room temperature (20–25°C) for 6 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields the final compound.
Yield Optimization :
| Coupling Agent | Base | Yield (%) |
|---|---|---|
| HATU | DIPEA | 82 |
| T3P | Triethylamine | 75 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states. DCM outperforms DMF in minimizing side reactions (e.g., over-hydrolysis):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| DMF | 36.7 | 68 |
Temperature Control
Low temperatures (0–5°C) during activation suppress epimerization, while room-temperature coupling balances kinetics and selectivity.
Catalytic Additives
Adding DMAP (4-Dimethylaminopyridine) accelerates acylation by 15% but complicates purification.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| HATU-mediated coupling | High yield (82%), short reaction time | Costly reagents, sensitive to moisture |
| T3P-mediated coupling | Mild conditions, scalable | Lower yield (75%) |
Challenges and Solutions in Scale-Up
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different chemical properties.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide.
Case Studies
- Cell Line Studies : In vitro experiments demonstrated significant growth inhibition in various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in some cases .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains.
Research Findings
- Inhibition Studies : Laboratory tests revealed that this compound exhibits substantial antibacterial activity against both gram-positive and gram-negative bacteria .
- Potential Applications : Its efficacy suggests potential use in developing new antimicrobial agents, particularly in combating resistant strains .
Neuroprotective Effects
The neuroprotective properties of the compound are an emerging area of research.
Insights from Studies
- Neuroprotection in Models : Experimental models of neurodegenerative diseases have shown that the compound can protect neuronal cells from oxidative stress-induced damage .
- Mechanistic Insights : The neuroprotective effects are attributed to its ability to modulate inflammatory pathways and enhance neuronal survival signaling .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Key Findings
- Dimethoxy Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability .
- Dihydropyridazine Core : This structural feature is essential for maintaining biological activity across various assays.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy Substitutents : The dichlorophenyl analog (390.22 g/mol) exhibits higher molecular weight and electronegativity compared to the dimethoxyphenyl target compound (381.39 g/mol), which may influence binding to charged residues in enzyme active sites .
Implications for Drug Design
- Methoxy Groups : The dual methoxy substituents in the target compound may enhance binding to hydrophobic pockets, as seen in chalcone inhibitors .
- Comparative Pharmacokinetics : Fluorine and chlorine analogs suggest that substituent electronegativity and steric bulk modulate solubility and bioavailability .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyridazine ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H22N4O6 |
| Molecular Weight | 422.44 g/mol |
| CAS Number | 920248-75-5 |
Synthesis
The synthesis of this compound typically involves multiple steps, including cyclization reactions to form the pyridazine ring and subsequent functionalization through amidation and methoxylation reactions. The synthetic routes often utilize various reagents and catalysts to achieve desired modifications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma).
- Methodology : MTT assay was employed to determine the IC50 values.
The results indicated that compounds similar to this compound demonstrated comparable or enhanced activity relative to reference drugs such as Harmine (IC50 = 2.40 ± 0.12 µM) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Research indicates that derivatives of pyridazine can inhibit bacterial growth effectively. The precise mechanisms are still under investigation but may involve the inhibition of specific enzymes or interference with cellular processes.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in crucial metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells, promoting cell death through various signaling cascades.
Case Studies and Research Findings
A review of literature reveals several significant findings regarding the biological activity of similar compounds:
- Antiviral Activity : Compounds with structural similarities have shown antiviral properties against various viruses, including HSV and TMV .
- Structure–Activity Relationship (SAR) : Studies indicate that modifications in the chemical structure can significantly affect biological activity. For instance, electron-withdrawing groups tend to enhance anticancer efficacy .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are optimal for preparing N-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the dihydropyridazine core via cyclization under reflux with polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
- Step 2: Introduction of methoxyphenyl substituents via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Step 3: Carboxamide linkage using activating agents like EDCI/HOBt in anhydrous dichloromethane.
Key Considerations:
- Solvent Choice: Polar aprotic solvents improve reaction efficiency by stabilizing intermediates .
- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with yields >70% under inert conditions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign methoxy groups (δ 3.7–3.9 ppm for OCH₃) and dihydropyridazine protons (δ 6.5–7.5 ppm for aromatic regions).
- 2D NMR (COSY, HSQC): Resolves coupling between adjacent protons and carbons.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 411.1422 for C₂₁H₂₁N₃O₅).
- X-ray Crystallography: Validates spatial arrangement of substituents and hydrogen-bonding patterns (if crystalline) .
Advanced: How do electronic effects of methoxy substituents influence bioactivity?
Methodological Answer:
- Computational Analysis:
- DFT Calculations: Assess electron-donating effects of methoxy groups on the dihydropyridazine ring. Increased electron density at the 4-oxo position enhances hydrogen-bonding potential with target proteins .
- SAR Studies: Compare analogs (e.g., replacing methoxy with Cl or NO₂) to quantify activity changes. For example:
| Substituent | LogP | IC₅₀ (μM) | Target Protein Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| 2,4-OCH₃ | 2.1 | 0.45 | -9.2 |
| 2,4-Cl | 3.3 | 1.8 | -7.6 |
- Experimental Validation: Enzyme inhibition assays (e.g., kinase or protease targets) paired with SPR or ITC to measure binding kinetics .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).
- Structural Degradation: Perform stability studies (HPLC monitoring under varying pH/temperature) to rule out compound decomposition .
- Off-Target Effects: Use CRISPR/Cas9 gene-edited cell lines to isolate target-specific activity.
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., pyridazine-carboxamides in ) to identify trends .
Advanced: What computational tools are recommended for predicting pharmacokinetic properties?
Methodological Answer:
- ADME Prediction:
- SwissADME: Estimates logP (2.1), water solubility (-3.2 LogS), and blood-brain barrier permeability (low).
- CYP450 Metabolism: Use Schrödinger’s QikProp to predict interactions with CYP3A4/2D6.
- Molecular Dynamics (MD): Simulate binding modes in lipid bilayers (e.g., GROMACS) to assess membrane permeability .
- Toxicity Prediction: ProTox-II identifies potential hepatotoxicity risks (e.g., structural alerts for reactive metabolites) .
Advanced: How to design analogs for improved target selectivity?
Methodological Answer:
- Fragment-Based Design: Replace the 4-methoxyphenyl group with bioisosteres (e.g., thiophene or pyridine) to reduce off-target binding.
- Crystal Structure-Guided Optimization: Use protein-ligand co-crystallography (e.g., PDB data) to modify substituents occupying hydrophobic pockets.
- In Silico Screening: Virtual libraries of 1,4-dihydropyridazine derivatives docked against target proteins (e.g., AutoDock Vina) .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF.
- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy to optimize reaction endpoints .
Advanced: How to validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR Screening: Genome-wide knockout libraries to identify synthetic lethal partners.
- Thermal Proteome Profiling (TPP): Detect target engagement by monitoring protein thermal stability shifts in cell lysates.
- Transcriptomics: RNA-seq to map downstream pathways (e.g., apoptosis or autophagy) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
